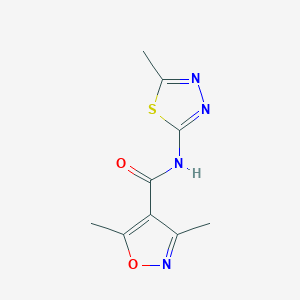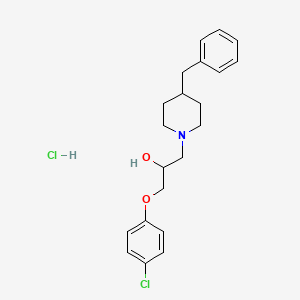
N~1~-allyl-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide
Vue d'ensemble
Description
N~1~-allyl-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as AEM, is a novel compound that has gained significant attention in the field of scientific research. AEM is a synthetic compound that belongs to the class of glycine receptor antagonists. It has been found to exhibit potential therapeutic effects in various neurological disorders.
Mécanisme D'action
N~1~-allyl-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide is a glycine receptor antagonist that acts on the strychnine-insensitive glycine receptor. It has been found to selectively block glycine receptors that contain the α3 subunit, which is predominantly expressed in the spinal cord and brainstem. N~1~-allyl-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to reduce the excitability of neurons in the spinal cord and brainstem, which may contribute to its anticonvulsant, analgesic, and anxiolytic effects.
Biochemical and Physiological Effects:
N~1~-allyl-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been found to have several biochemical and physiological effects. It has been shown to reduce the release of glutamate, which is a neurotransmitter that plays a key role in neuronal excitability. N~1~-allyl-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been found to increase the release of GABA, which is an inhibitory neurotransmitter that reduces neuronal excitability. Additionally, N~1~-allyl-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been found to reduce the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Avantages Et Limitations Des Expériences En Laboratoire
N~1~-allyl-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for lab experiments. It has been found to have a high degree of selectivity for glycine receptors that contain the α3 subunit, which allows for more precise targeting of specific neuronal populations. Additionally, N~1~-allyl-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has a long half-life, which allows for sustained effects over a longer period of time. However, N~1~-allyl-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in certain experimental paradigms. Additionally, N~1~-allyl-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has not yet been extensively studied in humans, which limits its potential clinical applications.
Orientations Futures
There are several future directions for research on N~1~-allyl-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide. One potential direction is to investigate its potential therapeutic effects in other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to determine the optimal dosing and administration strategies for N~1~-allyl-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide. Finally, more research is needed to understand the long-term safety and potential side effects of N~1~-allyl-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide in humans.
Applications De Recherche Scientifique
N~1~-allyl-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been found to exhibit potential therapeutic effects in various neurological disorders, including epilepsy, chronic pain, and anxiety. It has been shown to have anticonvulsant properties in animal models of epilepsy, and it has also been found to reduce pain sensitivity in animal models of chronic pain. Additionally, N~1~-allyl-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have anxiolytic effects in animal models of anxiety.
Propriétés
IUPAC Name |
2-(4-ethyl-N-methylsulfonylanilino)-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-4-10-15-14(17)11-16(20(3,18)19)13-8-6-12(5-2)7-9-13/h4,6-9H,1,5,10-11H2,2-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFPLULTAIGOFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(=O)NCC=C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N-prop-2-en-1-ylglycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-amino-3-(4-methoxyphenyl)-4-{4-[(2-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4735110.png)
![2-[(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)amino]-2-oxoethyl acetate](/img/structure/B4735111.png)
![1-[3-(4-bromophenoxy)propyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4735123.png)
![3-[(mesitylsulfonyl)amino]benzamide](/img/structure/B4735129.png)

![1-acetyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B4735141.png)

![N-({5-[(3,4-dichlorophenoxy)methyl]-2-furyl}methylene)-3-(2-furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B4735159.png)
![9-tert-butyl-2-[(3-methoxy-4-nitro-1H-pyrazol-1-yl)methyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4735175.png)
![1-[2-(2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-5-phenyl-1,3-dithiol-4-yl]ethanone](/img/structure/B4735179.png)
![N-(3-chloro-4-methylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4735185.png)
![4-methoxy-N-(3-methylbutyl)-3-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4735188.png)
